5-methoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-5-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-27-16-6-7-18-13(10-16)11-19(29-18)20(26)25-14-2-4-15(5-3-14)28-21-17(12-22)23-8-9-24-21/h6-11,14-15H,2-5H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFNXYSBPLZDJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=C2)C(=O)NC3CCC(CC3)OC4=NC=CN=C4C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-methoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the methoxy group, and the attachment of the cyanopyrazinyl group to the cyclohexyl ring. Common synthetic routes may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide.
Attachment of the Cyanopyrazinyl Group: This can be done through nucleophilic substitution reactions, where the cyanopyrazinyl group is introduced to the cyclohexyl ring.
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-methoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common reagents and conditions used in these reactions include strong oxidizing or reducing agents, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
5-methoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1-benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-methoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Functional Implications of Structural Variations
BK76135
- Structural Differences : Replaces the benzofuran core with a pyrrole-acetamide moiety.
- Impact on Properties: The pyrrole ring may enhance solubility due to its nitrogen-rich heterocycle but reduce aromatic stacking interactions compared to benzofuran .
670258-29-4
- Structural Differences : Features a sulfonamide bridge and additional acetyl/methyl groups on the benzofuran ring.
- The 3-acetyl-2-methyl substituents on benzofuran could sterically hinder interactions with flat binding sites (e.g., kinase ATP pockets) but improve metabolic resistance via steric shielding.
Hypothetical Pharmacological Profiles
- Target Selectivity : The benzofuran-carboxamide core may favor interactions with serine/threonine kinases or G-protein-coupled receptors (GPCRs), whereas BK76135’s pyrrole-acetamide could target proteases or ion channels.
- Metabolic Stability: The 3-cyanopyrazine group in the target compound may enhance resistance to oxidative metabolism compared to the sulfonamide in 670258-29-4, which is prone to enzymatic hydrolysis .
Biological Activity
5-methoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1-benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, showcasing its pharmacological significance.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 353.4 g/mol. The structure features a benzofuran moiety linked to a cyclohexyl group substituted with a cyanopyrazinyl ether. This unique arrangement is hypothesized to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its antiproliferative , antioxidative , and antibacterial properties.
Antiproliferative Activity
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives with methoxy and cyano groups have shown IC50 values ranging from 1.2 to 5.3 μM against MCF-7 cells, suggesting that modifications in the molecular structure can enhance anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Derivative 1 | MCF-7 | 3.1 |
| Similar Derivative 2 | HCT 116 | 3.7 |
Antioxidative Activity
The antioxidative potential of this compound has been assessed using various spectroscopic methods. Compounds with methoxy substitutions have demonstrated improved antioxidative activity compared to standard antioxidants like BHT . The antioxidative mechanism may involve the scavenging of reactive oxygen species (ROS), which is crucial in preventing oxidative stress-related diseases.
Antibacterial Activity
The antibacterial properties of related compounds have been evaluated, revealing effectiveness against Gram-positive strains such as Enterococcus faecalis. For example, derivatives with specific substitutions showed MIC values as low as 8 μM . This suggests that the presence of methoxy and cyano groups may enhance antibacterial efficacy.
Case Studies
Several case studies highlight the biological relevance of similar compounds:
- Antiproliferative Studies : A study on N-substituted benzimidazole carboxamides revealed that specific substitutions significantly increased antiproliferative activity against various cancer cell lines .
- Antioxidative Mechanisms : Investigations into the antioxidative properties of methoxy-substituted compounds showed a correlation between molecular structure and ROS scavenging ability .
- Antibacterial Efficacy : Research on thiosemicarbazone derivatives demonstrated strong antibacterial effects against viral replication, emphasizing the role of structural variations in enhancing biological activity .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
The synthesis of this compound involves multi-step reactions, including amide bond formation and functional group substitutions. Critical parameters include:
- Reaction temperature : Elevated temperatures (e.g., 80–100°C) for coupling steps to ensure high yields .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) for nucleophilic substitution reactions .
- Catalysts : Use of carbodiimides (e.g., EDC/HOBt) for amide bond formation . Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for ≥95% purity .
Q. How can researchers validate the structural integrity of this compound?
Analytical characterization should include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry (e.g., cyclohexyl ring conformation) .
- High-resolution mass spectrometry (HRMS) : To verify the molecular formula (e.g., CHNO) and exact mass .
- HPLC : For purity assessment using reverse-phase C18 columns and UV detection at 254 nm .
Q. What preliminary assays are recommended to assess biological activity?
Initial screening should focus on:
- Enzyme inhibition assays : Target kinases or receptors structurally related to the cyanopyrazine moiety .
- Cytotoxicity studies : Use cancer cell lines (e.g., HeLa, MCF-7) with IC determination via MTT assays .
- Solubility testing : Phosphate-buffered saline (PBS) or DMSO for in vitro compatibility .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and binding modes?
Advanced strategies include:
- Density Functional Theory (DFT) : To model electron distribution in the benzofuran and cyanopyrazine groups, predicting nucleophilic/electrophilic sites .
- Molecular docking : Simulate interactions with targets like kinase ATP-binding pockets (e.g., using AutoDock Vina) .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What experimental approaches resolve contradictions in reported bioactivity data?
Discrepancies in activity (e.g., varying IC values across studies) may arise from:
- Assay conditions : Standardize pH, temperature, and cell passage numbers .
- Metabolic stability : Evaluate hepatic microsomal degradation to rule out false negatives .
- Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific interactions .
Q. How can structure-activity relationship (SAR) studies improve potency?
Focus on modular modifications:
- Cyclohexyl ring substitution : Replace the 3-cyanopyrazine group with electron-deficient heterocycles (e.g., pyridazine) to enhance target affinity .
- Methoxy positioning : Test ortho/meta/para isomers on the benzofuran core for steric effects .
- Amide linker optimization : Introduce constrained linkers (e.g., piperazine) to reduce conformational flexibility .
Q. What strategies mitigate solubility limitations for in vivo studies?
Poor aqueous solubility can be addressed via:
- Prodrug design : Introduce phosphate esters or PEGylated derivatives .
- Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .
- Co-solvent systems : Use Cremophor EL/ethanol mixtures for preclinical dosing .
Key Research Gaps
- Metabolic profiling : Limited data on CYP450-mediated oxidation pathways .
- In vivo efficacy : Lack of pharmacokinetic studies in rodent models .
- Toxicity : No comprehensive assessment of off-target effects in primary cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
